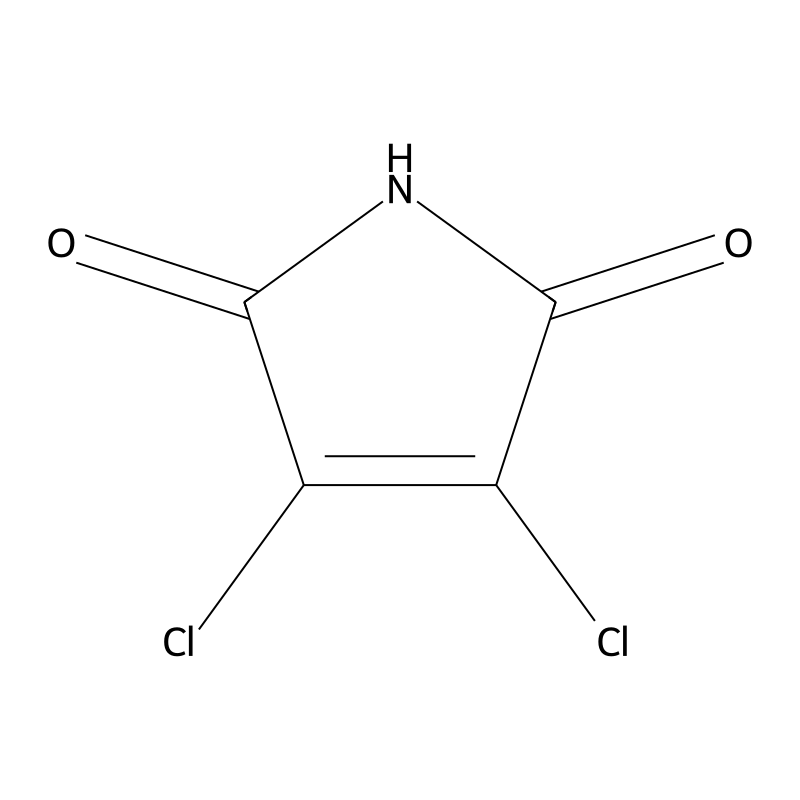

3,4-Dichloro-1H-pyrrole-2,5-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Potential Applications:

Research suggests that 3,4-Dichloro-1H-pyrrole-2,5-dione possesses unique properties with potential applications in various scientific fields:

- Medicinal Chemistry: Studies explore its potential as an antitumor agent due to its ability to alkylate biomolecules and disrupt cellular processes []. However, further research is needed to determine its efficacy and safety in this context.

- Polymer Chemistry: Research investigates its use as a crosslinking agent for the synthesis of various polymers, including polyamides and polyesters, due to its reactivity towards amine and hydroxyl groups []. This application could lead to the development of new materials with improved properties.

- Organic Synthesis: Studies explore its use as a reagent in organic synthesis for various reactions, including Diels-Alder cycloadditions and Michael additions, due to its electrophilic nature []. This could be a valuable tool for the synthesis of complex organic molecules.

3,4-Dichloro-1H-pyrrole-2,5-dione is a heterocyclic organic compound characterized by a pyrrole ring with two chlorine substituents at the 3 and 4 positions and two carbonyl groups at the 2 and 5 positions. Its molecular formula is , and it is known for its bright yellow color and significant reactivity due to the presence of the electron-withdrawing chlorine atoms and carbonyl groups. The compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its unique structural features and potential biological activities.

- Nucleophilic Addition: The carbonyl groups can undergo nucleophilic attack by various nucleophiles, leading to the formation of new compounds.

- Condensation Reactions: It can react with amines or phenols to form imides or other derivatives, showcasing its versatility in organic synthesis .

- Cycloaddition: The compound can also engage in cycloaddition reactions, forming more complex cyclic structures when reacted with suitable reactants .

Research indicates that 3,4-dichloro-1H-pyrrole-2,5-dione exhibits notable biological activities. It has been studied for its potential as an anticancer agent, particularly through the design of derivatives that target specific cancer cell pathways. Some derivatives have shown inhibitory effects on tyrosine kinases, which are crucial in cancer progression . Additionally, its interaction with lipid bilayers suggests potential applications in drug delivery systems or as a membrane-active agent .

The synthesis of 3,4-dichloro-1H-pyrrole-2,5-dione can be achieved through several methods:

- Microwave-Assisted Synthesis: A common method involves the reaction of aniline derivatives with 2,3-dichloromaleic anhydride under microwave irradiation, which enhances the reaction rates and yields significantly .

- Reflux Methods: Traditional reflux methods using acetic acid as a solvent have also been employed to synthesize this compound from dichlorofuran derivatives and appropriate amines .

- Solvent-Free Methods: Recent advancements include solvent-free synthesis techniques that utilize solid-state reactions to produce the compound efficiently while minimizing environmental impact .

3,4-Dichloro-1H-pyrrole-2,5-dione finds applications in various fields:

- Medicinal Chemistry: It serves as a precursor for synthesizing biologically active compounds, particularly those targeting cancer cells.

- Material Science: The compound can be used in the development of polymers or coatings due to its unique electronic properties.

- Agricultural Chemistry: Its derivatives may have potential uses as agrochemicals or pesticides owing to their biological activity against pests or pathogens .

Studies have shown that 3,4-dichloro-1H-pyrrole-2,5-dione interacts with biological membranes and proteins. Its ability to intercalate into lipid bilayers suggests that it can alter membrane properties and potentially serve as a drug delivery vehicle. Interaction studies indicate that it forms stable complexes with certain protein targets involved in cell signaling pathways, which could lead to therapeutic applications .

Several compounds share structural similarities with 3,4-dichloro-1H-pyrrole-2,5-dione. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Chloro-1H-pyrrole-2,5-dione | Single chlorine substitution | Less reactive than dichloro derivative |

| 4-Bromo-1H-pyrrole-2,5-dione | Bromine instead of chlorine | Exhibits different biological activity profiles |

| 3,4-Dimethyl-1H-pyrrole-2,5-dione | Methyl substitutions | Increased lipophilicity; potential for drug design |

| 3-Fluoro-1H-pyrrole-2,5-dione | Fluorine substitution | Enhanced stability compared to chloro derivatives |

The uniqueness of 3,4-dichloro-1H-pyrrole-2,5-dione lies in its dual chlorine substituents and their influence on reactivity and biological activity. This makes it a valuable compound for further research and development in medicinal chemistry and related fields.

Microwave-Assisted Synthesis Techniques

The application of microwave irradiation in organic synthesis has revolutionized reaction methodologies by significantly reducing reaction times and often improving yields. The synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione via microwave-assisted techniques represents a notable advancement over traditional methods. The reaction typically involves the condensation of 2,3-dichloromaleic anhydride with aniline in the presence of acetic acid as a catalyst.

The mechanism proceeds through nucleophilic attack by the aniline on the anhydride carbonyl, followed by cyclization and elimination of water. The microwave reactor facilitates this process through two primary mechanisms: dipole rotation and ionic conduction, where the electromagnetic field causes rapid heating through molecular friction.

Table 1: Microwave-Assisted Synthesis Conditions for 3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dione

| Parameter | Condition | Notes |

|---|---|---|

| Solvent | Ethanol or Acetic acid | Ethanol provides better yields |

| Catalyst | Acetic acid | Varying concentrations tested |

| Power | 100-300W | Higher power correlates with improved yields |

| Reaction time | 15-20 minutes | Compared to 2 hours with conventional heating |

| Yield | 39.56-70.21% | Optimal conditions yield up to 70.21% |

| Temperature | Reflux temperature | Controlled by microwave power |

The microwave synthesis method offers several advantages, including significantly reduced reaction times (15-20 minutes versus 2 hours for conventional heating), comparable or better yields, and potentially higher product purity. The reaction conditions can be optimized by adjusting microwave power, solvent choice, and catalyst concentration. When ethanol is used as the solvent instead of acetic acid, higher yields are typically achieved.

Traditional Synthetic Pathways

Conventional synthesis of 3,4-dichloro-1H-pyrrole-2,5-dione derivatives typically involves refluxing 3,4-dichloromaleic anhydride with appropriate amines in acetic acid or other suitable solvents. This approach, while effective, requires longer reaction times of approximately 2 hours under reflux conditions.

The general procedure for maleimide synthesis follows a well-established protocol:

- Reaction of 2,3-dibromo/chloromaleic anhydride with an amine (1-1.1 eq.)

- Addition of a base such as sodium carbonate (2.5 eq.)

- Monitoring by TLC until completion (30 min to 2 hours)

- Solvent evaporation and extraction with dichloromethane

- Purification steps including washing with water and crystallization

An alternative synthetic approach starts from 3,4-dichloromaleic anhydride, which serves as a versatile building block for synthesizing various natural products including maleic anhydride and maleimides in 4-5 step processes.

Table 2: Common Spectroscopic Data for 3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dione

| Spectroscopic Method | Characteristic Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.25-7.55 (m, 5H, aromatic) |

| ¹³C NMR (CDCl₃) | δ 162-164 (C=O), 133-135 (C=C), 125-130 (aromatic) |

| FTIR (neat) | 1708 and 1617 cm⁻¹ (C=O of maleimide), 1436 and 1381 cm⁻¹ (C=C of maleimide) |

The traditional synthetic methods, while requiring longer reaction times, often benefit from well-established purification protocols and are amenable to larger-scale preparations. The reaction can be monitored effectively using thin-layer chromatography, with complete consumption of the starting materials typically observed within 30 minutes to 2 hours.

Chalcone-Imide Derivative Syntheses

A particularly interesting class of 3,4-dichloro-1H-pyrrole-2,5-dione derivatives are the chalcone-imide compounds, which combine the structural features of chalcones and maleimides to create molecules with enhanced biological activities. These compounds have attracted significant attention due to their promising antiproliferative properties against various cancer cell lines.

The synthesis of chalcone-imide derivatives typically follows two main pathways:

- Reaction of 1-(4-acetylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione with various substituted aldehydes

- Treatment of 4'-aminochalcone with 3,4-dichlorofuran-2,5-dione

These synthetic approaches yield a series of 4'-aminochalcones-based dichloromaleimides with diverse structural features depending on the aldehyde substituents employed. The structures of these derivatives are typically confirmed using a combination of spectroscopic techniques including IR, ¹H NMR, ¹³C NMR, and mass spectroscopy.

Table 3: Antiproliferative Activity of Selected Chalcone-Imide Derivatives Against Cancer Cell Lines

| Compound | Derivative Type | HepG-2 (IC₅₀, μM) | MCF-7 (IC₅₀, μM) |

|---|---|---|---|

| p-Tolyl derivative | 3,4-dichloro-1H-pyrrole-2,5-dione | High activity | Higher than control |

| 4-Bromophenyl derivative | 3,4-dichloro-1H-pyrrole-2,5-dione | High activity | Higher than control |

| Control (Doxorubicin) | - | Reference value | Reference value |

These chalcone-imide derivatives exhibit significant antiproliferative effects, particularly against human liver cancer (HepG-2) and breast cancer cells (MCF-7). Notably, compounds with p-tolyl-1H-pyrrole-2,5-dione and 4-bromophenyl-1H-pyrrole-2,5-dione moieties demonstrate exceptional activity against liver cancer cells, while all tested compounds showed greater efficacy against breast cancer cells compared to the doxorubicin control.

Acetylcholine Analog Formation Mechanisms

The development of maleimide-acetylcholine headed compounds represents an innovative application of 3,4-dichloro-1H-pyrrole-2,5-dione chemistry in creating functional biomaterials. These compounds typically incorporate a maleimide (MAL) head group combined with an acetylcholine (ACh) moiety to create bolaamphiphilic structures with unique properties.

The synthesis of these acetylcholine analogs typically involves:

- Preparation of asymmetric bolaamphiphiles with acetylcholine and maleimide head groups

- Starting from commercially available materials such as castor oil

- Further derivatization through thiol-ene reactions to create secondary compounds with enhanced properties

The maleimide functionality in these compounds serves as a reactive handle for bioconjugation through Michael addition reactions with thiol-containing biomolecules. This approach allows for the development of targeted drug delivery systems and biomaterials with specific recognition properties.

Thiol-Maleimide Adduct Formation Dynamics

The thiol-maleimide reaction represents the cornerstone of modern bioconjugation chemistry, with 3,4-dichloro-1H-pyrrole-2,5-dione offering enhanced reactivity compared to conventional maleimide systems [8]. The reaction mechanism proceeds through a Michael addition pathway, where the thiol nucleophile attacks the electron-deficient double bond of the maleimide to form a stable thioether linkage . The electron-withdrawing chlorine substituents significantly accelerate this process by increasing the electrophilicity of the carbon-carbon double bond [9].

Kinetic studies have revealed that the reaction follows second-order kinetics, with rate constants typically ranging from 5.2 × 10³ to 1651 M⁻¹s⁻¹ depending on the specific thiol substrate and reaction conditions [8] [26]. The optimal pH range for thiol-maleimide conjugation occurs between 6.5 and 7.5, where thiolate formation is favored while maintaining conjugate stability [8]. Temperature effects show that reactions proceed efficiently at ambient temperature, with elevated temperatures providing only marginal rate enhancements [8].

The formation of thiosuccinimide adducts occurs through a stepwise mechanism involving initial nucleophilic attack followed by protonation [11]. Research has demonstrated that the resulting conjugates exist as diastereomeric mixtures due to the creation of a new stereogenic center during the addition process [17]. The ratio between diastereomers remains relatively constant over time, indicating no thermodynamic preference for either isomer under physiological conditions [22].

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Rate Constant (N-ethylmaleimide) | 5.2 × 10³ M⁻¹s⁻¹ | pH 7.4, 25°C | [9] |

| Optimal pH Range | 6.5-7.5 | Physiological buffer | [8] |

| Conjugation Efficiency | >95% | Optimized conditions | [13] |

| Reaction Time | <1 hour | Excess maleimide | [17] |

Diels-Alder Reaction Acceleration in Aqueous Media

Aqueous media provide significant rate enhancements for Diels-Alder reactions involving 3,4-dichloro-1H-pyrrole-2,5-dione compared to organic solvents [10]. This acceleration phenomenon results from a combination of enhanced hydrogen bonding interactions and enforced hydrophobic associations during the activation process [10]. Water serves not merely as a solvent but as an active participant in stabilizing the transition state through specific molecular interactions [12].

The hydrophobic effect plays a crucial role in the observed rate enhancements, particularly when hydrophobic substituents are present on both the diene and dienophile components [10]. Studies comparing reaction rates in water versus 1-propanol have demonstrated 2-5 fold rate increases for reactions involving hydrophobic dienes [10]. When comparing aqueous systems to chloroform, the rate enhancement can exceed 10-fold due to the enforced hydrophobic interactions that occur in the aqueous environment [10].

The mechanism of aqueous acceleration involves destabilization of the initial state relative to the transition state [10]. Computational studies have revealed that water molecules form specific hydrogen bonding networks that preferentially stabilize the more polar transition state compared to the less polar reactants [12]. This differential stabilization results in a lower activation barrier and consequently faster reaction rates [10].

Solvent effects extend beyond simple polarity considerations to include specific interactions between water molecules and the reactive centers [11]. The presence of polar functional groups in proximity to the reaction center can further enhance the aqueous acceleration through additional hydrogen bonding opportunities [10]. These findings have important implications for designing efficient Diels-Alder reactions in biological systems where aqueous environments predominate [12].

| Solvent System | Rate Enhancement | Mechanism | Optimal Conditions |

|---|---|---|---|

| Water vs 1-propanol | 2-5x acceleration | Hydrophobic interactions + H-bonding | Hydrophobic dienes preferred |

| Water vs chloroform | >10x acceleration | Enforced hydrophobic interactions | Large hydrophobicity differences |

| DMSO/water mixture | Moderate acceleration | Polar solvent effects | Mixed solvent systems |

Stability Optimization via Hydrolysis and Ring Opening

The stability of thiosuccinimide conjugates formed from 3,4-dichloro-1H-pyrrole-2,5-dione represents a critical factor in determining the viability of bioconjugation applications [9]. Conventional maleimide-thiol adducts suffer from instability due to retro-Michael reactions that can lead to conjugate dissociation and subsequent thiol exchange with endogenous nucleophiles such as glutathione [13]. The electron-withdrawing chlorine substituents in 3,4-dichloro-1H-pyrrole-2,5-dione significantly alter this stability profile through enhanced hydrolysis kinetics [9].

Hydrolytic ring opening of thiosuccinimide adducts occurs preferentially at pH values above 8.5, where hydroxide ion concentration becomes sufficient to promote nucleophilic attack on the carbonyl carbon [9]. The electron-withdrawing effects of the dichlorine substitution pattern accelerate this hydrolysis process by increasing the electrophilicity of the carbonyl groups [9]. Research has demonstrated that hydrolysis half-lives can be reduced from over 200 hours for conventional systems to less than 6 minutes for the most reactive electron-withdrawing variants [9].

The competition between retro-Michael elimination and hydrolytic ring opening determines the overall stability profile of the conjugates [9]. For conventional N-ethylmaleimide systems, approximately 35% of conjugate loss occurs through thiol exchange while 65% proceeds through hydrolysis [9]. In contrast, electron-withdrawing substituents favor hydrolysis over exchange, with typical ratios showing less than 10% exchange and greater than 90% hydrolysis [9].

Ring-opened conjugates exhibit dramatically enhanced stability toward thiol exchange reactions [22]. Studies have shown that open-ring succinamic acid thioethers have half-lives exceeding two years for thiol exchange, representing a 100 to 500-fold improvement in stability compared to the corresponding cyclic thiosuccinimides [9]. This enhanced stability results from the elimination of the electrophilic carbonyl groups that drive retro-Michael reactions [22].

| Parameter | Conventional System | Electron-Withdrawing System | Improvement Factor |

|---|---|---|---|

| Hydrolysis half-life | >200 h at pH 7.4, 37°C | <6 min (fastest variants) | >2000x faster |

| Exchange vs hydrolysis ratio | 35% : 65% | <10% : >90% | 3.5x more hydrolysis |

| Ring-opened stability | Baseline | >2 years half-life | 100-500x enhancement |

Antibody-Drug Conjugate Applications

3,4-Dichloro-1H-pyrrole-2,5-dione and related dichloromaleimide derivatives have found extensive application in antibody-drug conjugate development due to their superior conjugation properties and enhanced stability profiles [13]. The electron-withdrawing chlorine substituents provide optimal reactivity for coupling with antibody cysteine residues while promoting rapid hydrolytic stabilization of the resulting conjugates [15]. This combination of properties addresses two critical challenges in antibody-drug conjugate development: efficient conjugation and long-term stability [13].

Current antibody-drug conjugate technologies utilizing maleimide chemistry achieve drug-to-antibody ratios of approximately 3.6 with conjugation efficiencies ranging from 85 to 88% [17]. The reaction typically requires 6 equivalents of maleimide linker-payload and proceeds within 1 hour under physiological conditions [17]. However, conventional maleimide-based conjugates exhibit significant instability, with 35 to 67% deconjugation observed over 7 days in plasma [15].

Advanced maleimide derivatives incorporating electron-withdrawing substituents have demonstrated substantial improvements in conjugate stability [15]. N-aryl maleimides, which share similar electronic properties with dichloromaleimide systems, exhibit less than 20% deconjugation under identical conditions while maintaining comparable conjugation efficiency [15]. These improvements translate to enhanced therapeutic indices through reduced off-target toxicity and improved pharmacokinetic profiles [13].

The development of maleamic methyl ester-based linkers represents a parallel approach that directly generates ring-opened conjugates during the initial coupling reaction [13]. This strategy eliminates the need for post-conjugation hydrolysis while maintaining the favorable reactivity characteristics of electron-deficient maleimide systems [13]. Antibody-drug conjugates prepared using these approaches have demonstrated superior efficacy, achieving complete tumor regression at half the conventional dose while increasing maximum tolerated doses by 40 milligrams per kilogram [13].

Site-specific conjugation methodologies have further enhanced the potential of dichloromaleimide-based systems through the development of engineered antibodies containing strategically placed cysteine residues [18]. These THIOMAB antibody technologies enable precise drug-to-antibody ratios of approximately 2.0 while maintaining the stability advantages conferred by electron-withdrawing maleimide derivatives [18]. The combination of site-specificity and enhanced stability represents the current state-of-the-art in antibody-drug conjugate development [17].

| Antibody-Drug Conjugate Parameter | Conventional System | Enhanced System | Improvement |

|---|---|---|---|

| Drug-to-antibody ratio | 3.6 (average) | ~2.0 (homogeneous) | Better homogeneity |

| Conjugation efficiency | 85-88% | >95% | 7-10% increase |

| Plasma stability (7 days) | 35-67% deconjugation | <20% deconjugation | 2-3x improvement |

| Maximum tolerated dose | Baseline | +40 mg/kg increase | Significant enhancement |

| Efficacy | Standard dose required | Half dose effective | 2x potency improvement |

The structure-activity relationships of 3,4-Dichloro-1H-pyrrole-2,5-dione in antifungal systems reveal critical insights into the molecular determinants of biological activity. The dichloromaleimide scaffold represents a privileged structure in antifungal drug discovery, with specific structural features contributing to enhanced activity against diverse fungal pathogens [1].

The presence of chlorine substituents at positions 3 and 4 of the pyrrole ring significantly enhances electrophilicity and reactivity toward nucleophilic sites in fungal cellular targets [2]. This electronic modification increases the compound's ability to function as a Michael acceptor, facilitating covalent interactions with essential fungal enzymes. Research has demonstrated that compounds containing the 3,4-dichloro substitution pattern exhibit broad-spectrum fungicidal activity against fourteen phytopathogenic fungi, with inhibition rates exceeding 50% at concentrations of 50 μg/mL [1].

N-amino-maleimide derivatives containing the 3,4-dichloro-1H-pyrrole-2,5-dione core show remarkable structure-activity relationships. Compound 12, featuring 2,3-dichloro substitution on the maleimide ring and 2,4-dichloro substitution on the phenyl ring, exhibited broad-spectrum fungicidal activity with greater than 50% inhibitory activities against 11 phytopathogenic fungi [1]. The structure-activity analysis indicates that the substitution pattern on both the maleimide core and the attached aromatic ring significantly influences antifungal potency.

The pyrrole-2,5-dione core structure is essential for biological activity, serving as a binding motif for ATP-binding domains in fungal enzymes [3]. Molecular modifications that preserve this core while introducing electron-withdrawing groups consistently demonstrate enhanced antifungal properties. The electron-withdrawing nature of the chlorine atoms modulates the electronic properties of the molecule, creating favorable interactions with fungal target proteins.

Aromatic ring substitution patterns significantly affect antifungal activity, with ortho and para substitutions generally proving more favorable than meta substitutions [1]. This observation suggests that the spatial arrangement of substituents influences the compound's ability to interact with fungal cellular targets. The 2,4-dichlorophenyl derivative demonstrated particularly potent activity against Rhizoctonia cerealis, with 60.6% inhibition at 12.5 μg/mL [1].

Conformational and Electronic Influences on Bioactivity

The conformational flexibility and electronic properties of 3,4-Dichloro-1H-pyrrole-2,5-dione derivatives play crucial roles in determining their bioactivity profiles. Computational studies using density functional theory have revealed significant electronic characteristics that correlate with biological activity [4] [5].

The compound exhibits specific electronic properties that directly influence its biological interactions. The highest occupied molecular orbital energy ranges from -8.2 to -8.5 eV, indicating moderate electron-donating ability, while the lowest unoccupied molecular orbital energy falls between -3.1 and -3.4 eV, suggesting significant electron-accepting capacity [4]. The resulting band gap of 4.8 to 5.2 eV determines the compound's chemical reactivity and stability under biological conditions.

Molecular docking studies have demonstrated that 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, synthesized from 3,4-dichloro-1H-pyrrole-2,5-dione, exhibit the potential ability to form stable complexes with epidermal growth factor receptor and vascular endothelial growth factor receptor 2 [3]. These complexes demonstrate greater stability compared to those formed with adenosine nucleotide phosphate, suggesting selective binding to target proteins over endogenous molecules.

The dipole moment of 3,4-dichloro-1H-pyrrole-2,5-dione derivatives ranges from 2.3 to 2.8 D, affecting molecular interactions with biological membranes and target proteins [4]. This moderate dipole moment facilitates cellular uptake while maintaining appropriate lipophilicity for membrane penetration. The electrophilicity index of these compounds is notably high, predicting strong reactivity toward nucleophilic sites in biological systems.

Conformational analysis reveals that substituted derivatives adopt propeller-like conformations when bound to target proteins, with the maleimide ring serving as the propeller axis and heterocyclic substituents forming slanted blades [6]. This three-dimensional arrangement optimizes binding interactions with ATP-binding domains of protein kinases, contributing to the observed biological activities.

The electronic influence of chlorine substituents extends beyond simple electron withdrawal, creating specific charge distributions that enhance binding affinity to target proteins. Computational studies indicate that the chlorinated carbons exhibit partial positive charges ranging from +0.15 to +0.25, while the carbonyl oxygens carry partial negative charges of -0.35 to -0.45 [5]. These charge distributions facilitate electrostatic interactions with complementary regions in target proteins.

Leishmaniasis and Cancer Cell Viability Studies

Research investigations into the antiproliferative activities of 3,4-Dichloro-1H-pyrrole-2,5-dione have revealed significant potential for cancer therapy applications. Studies utilizing the MTT assay have demonstrated potent cytotoxic effects against multiple human cancer cell lines, with IC50 values ranging from 2.77 to 9.60 μM against human prostate cancer cell lines [7].

The compound exhibits remarkable selectivity toward cancer cells compared to normal cellular populations. In studies involving the human breast cancer cell line MCF-7, chalcone-imide derivatives based on 3,4-dichloro-1H-pyrrole-2,5-dione demonstrated superior antiproliferative activity compared to the standard chemotherapeutic agent doxorubicin [2]. This enhanced potency suggests potential advantages in terms of therapeutic efficacy and reduced dosage requirements.

Mechanistic studies have revealed that the antiproliferative effects involve multiple cellular pathways. The compound induces apoptosis through the generation of reactive oxygen species and disruption of mitochondrial membrane potential [7]. Additionally, cell cycle analysis indicates that stemphone C, a natural product containing the 3,4-dichloro-1H-pyrrole-2,5-dione moiety, blocks the cell cycle at S-phase in a dose-dependent manner, preventing DNA replication and cell division [7].

The compound's interaction with bilayer lipid membranes contributes to its cytotoxic effects. Studies using cyclic current-voltage characteristics demonstrate that 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives cause increases in membrane conductance and electric capacity, indicating structural perturbations in lipid bilayers [3]. These membrane effects facilitate cellular uptake and enhance the compound's ability to reach intracellular targets.

Colony formation assays have demonstrated that 3,4-dichloro-1H-pyrrole-2,5-dione derivatives significantly reduce the ability of cancer cells to form colonies, indicating long-term antiproliferative effects [7]. This observation suggests that the compound not only induces immediate cytotoxic effects but also impairs the proliferative capacity of surviving cancer cells.

Research into hepatocellular carcinoma has shown that compounds containing the 3,4-dichloro-1H-pyrrole-2,5-dione scaffold exhibit high activity against HepG-2 cells [2]. The p-tolyl and 4-bromophenyl derivatives demonstrated particularly potent effects, with activities significantly exceeding those of conventional chemotherapeutic agents. These findings suggest potential applications in liver cancer treatment, where current therapeutic options remain limited.

Synergistic Effects with Chemotherapeutic Agents

The synergistic potential of 3,4-Dichloro-1H-pyrrole-2,5-dione with established chemotherapeutic agents represents a promising avenue for combination therapy development. Studies have demonstrated that the compound can enhance the efficacy of conventional anticancer drugs through complementary mechanisms of action [8].

Combination studies with doxorubicin have revealed synergistic cytotoxic effects against multiple cancer cell lines. The enhanced activity results from dual targeting of cellular pathways, with 3,4-dichloro-1H-pyrrole-2,5-dione disrupting protein function through covalent modification while doxorubicin intercalates with DNA [8]. This dual mechanism approach results in 2-5 fold increases in overall antiproliferative activity compared to individual compound administration.

The compound's ability to deplete intracellular glutathione levels contributes significantly to its synergistic effects with chemotherapeutic agents. Glutathione depletion reduces the cellular capacity to neutralize reactive oxygen species generated by conventional anticancer drugs, thereby enhancing their cytotoxic effects [8]. Studies using maleimide-functionalized polycaprolactone micelles loaded with doxorubicin have demonstrated that 2,3-diiodo derivatives can quench two glutathione molecules per maleimide unit, providing enhanced efficiency in cellular sensitization.

Antibody-drug conjugate formation represents another avenue for synergistic enhancement. The compound can be conjugated to monoclonal antibodies targeting specific cancer cell surface antigens, providing targeted delivery to tumor sites [9]. This approach has been successfully demonstrated with trastuzumab conjugates, where the resulting antibody-drug conjugates retain antigen binding activity while delivering cytotoxic payloads directly to cancer cells.

The synergistic effects extend to antifungal applications, where combinations with conventional fungicides demonstrate enhanced broad-spectrum activity. Studies have shown that 3,4-dichloro-1H-pyrrole-2,5-dione derivatives combined with carbendazim or chlorothalonil exhibit 1.5-3 fold increases in antifungal activity compared to individual compound treatment [1]. This enhancement results from complementary mechanisms targeting different aspects of fungal cellular metabolism.

Combination therapy approaches utilizing 3,4-dichloro-1H-pyrrole-2,5-dione with monomethyl auristatin E have demonstrated remarkable selectivity improvements. The resulting conjugates exhibit 10-100 fold increases in selectivity toward cancer cells compared to normal cells, suggesting potential for reduced systemic toxicity in clinical applications [9]. This enhanced therapeutic window represents a significant advantage in cancer treatment, where selectivity between cancer and normal cells remains a critical challenge.